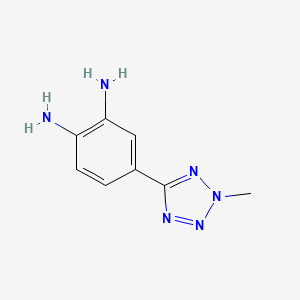

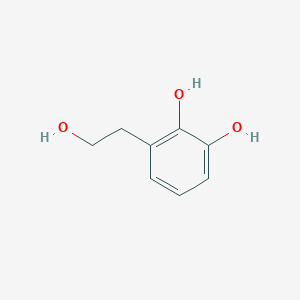

4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine

Overview

Description

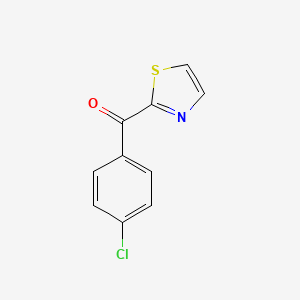

“4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine” is a compound that contains a tetrazole moiety . Tetrazole is a bioisostere of the carboxylic acid group and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications .

Synthesis Analysis

A series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The obtained compounds were screened for their antibacterial, anticancer and anti-TB activities .Molecular Structure Analysis

In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein . All of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .Chemical Reactions Analysis

The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) .Physical And Chemical Properties Analysis

The empirical formula of the compound is C9H8N4O2 . It has a molecular weight of 204.19 . The compound is in solid form .Scientific Research Applications

- The synthesized derivatives were screened for antibacterial activity. Tetrazoles have shown promise as antibacterial agents .

- Tetrazole moieties can interact with enzymes and receptors in organisms, leading to potential antibacterial effects .

- The compound was evaluated for its anticancer activity. Tetrazoles have been investigated as potential anticancer agents .

- They may interact with cancer cells via non-covalent interactions, affecting cell growth and proliferation .

- Tuberculosis (TB) remains a global health challenge. The synthesized compounds were tested for antitubercular activity .

- TB is interconnected with cancer, and tetrazoles may play a role in both diseases .

- Computational docking studies were conducted on targeted enzymes, including P38 MAP kinase protein .

- Calculated ADME (absorption, distribution, metabolism, and excretion) properties suggested good bioavailability for the synthesized compounds .

- The absence of harmful toxicants indicates their potential use as drugs .

- Tetrazoles are versatile ligands in coordination chemistry. For instance, they can form metal–carboxylate–azolate frameworks with unique structures .

Antibacterial Activity

Anticancer Properties

Antitubercular Applications

In Silico Molecular Docking Studies

Bioavailability and Drug Potential

Material Chemistry

Mechanism of Action

Target of Action

It is known that similar compounds have been found to form hydrogen bonds with amino acids in their active pockets .

Mode of Action

The compound interacts with its targets through hydrogen bonding This interaction results in changes in the target’s function, which can lead to various biological effects

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways due to their ability to interact with different targets .

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that 4-(2-methyl-2H-tetrazol-5-yl)benzene-1,2-diamine may also have potential cytotoxic effects.

Safety and Hazards

properties

IUPAC Name |

4-(2-methyltetrazol-5-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-14-12-8(11-13-14)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLALAORVAPHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512780 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63199-19-9 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)

![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)